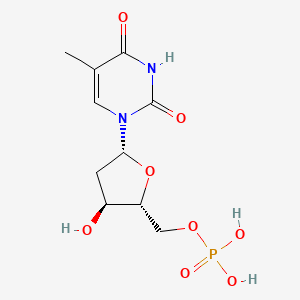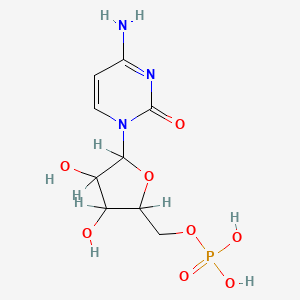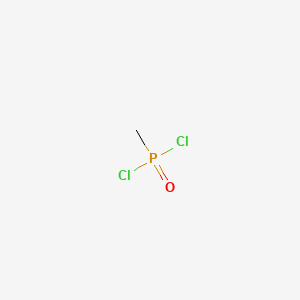
3-Ethoxybenzhydrazide
概要
説明
3-Ethoxybenzhydrazide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2038 . It has potential applications in various industrial and scientific fields.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C9H12N2O2/c1-2-13-8-5-3-4-7(6-8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) . This structure can be viewed as a 2D Mol file or a computed 3D SD file .
科学的研究の応用
Nickel(II) Hydrazone Complexes
The ligand characteristics of hydrazones related to 3-Ethoxybenzhydrazide were explored in nickel(II) hydrazone complexes. These hydrazones acted as chelating or bridging ligands in various nuclearities and geometries of nickel(II) complexes. The study investigated ligand substituent effects and the stability of square-planar complexes through quantum chemical analysis, providing insights into the molecular dynamics and stability of these complexes (Vrdoljak et al., 2023).
Antimicrobial Activities of Metal Complexes
Research on 3-methoxysalicylaldehyde-2-aminobenzhydrazone, a related compound, explored its transition metal complexes and their antimicrobial activities. These metal complexes generally showed better antibacterial and antifungal activity than the free ligand, with the Cu(II) complex exhibiting the highest antimicrobial activity among the compounds tested (Badiger et al., 2012).
Anticancer Activity of Ethyl Paraben Hydrazide-Hydrazones
A study utilized ethyl paraben as a base material to synthesize novel hydrazide-hydrazones, including derivatives related to this compound. The cytotoxic activities of these compounds were evaluated against liver cancer cell lines, revealing their potential as anticancer agents. Compounds in this study showed significant activity, indicating the potential of hydrazide-hydrazones in cancer treatment (Han et al., 2020).
Halogen/Azide Bridged Copper(II) Complexes
The study on 2-benzoylpyridine-3-methoxybenzhydrazone, closely related to this compound, focused on its copper(II) complexes. These complexes exhibited unique halogen/azide-bridged box dimer structures with distorted square pyramidal geometry, demonstrating the versatile binding and structural capacities of these hydrazones (Fousiamol et al., 2018).
Molecular Docking and Antioxidant Activity
A theoretical investigation into Schiff bases and their tautomers, including compounds like N′-(2-hydroxy-3-methoxy-benzylidene)-4-tert-buty-lenzohydrazide, was conducted to explore their antioxidant behavior. This study utilized molecular docking and calculations of various chemical reactivity parameters, contributing to understanding the antioxidant properties and potential therapeutic applications of these compounds (Ardjani & Mekelleche, 2017).
Safety and Hazards
作用機序
Mode of Action
It’s possible that this compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces . More research is needed to confirm this and to understand the resulting changes in the targets .
Biochemical Pathways
The specific biochemical pathways affected by 3-Ethoxybenzhydrazide are currently unknown. It’s possible that this compound could influence various metabolic pathways in the body, leading to changes in the production or degradation of certain molecules
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. It’s possible that this compound could have various effects on cells, such as altering cell signaling pathways or affecting cell growth and proliferation . More research is needed to confirm these effects and to understand their implications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and how stable it is in the body . Additionally, the compound’s action could be influenced by the presence of other chemicals in the environment .
生化学分析
Biochemical Properties
3-Ethoxybenzhydrazide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with hydrolase enzymes, which catalyze the hydrolysis of chemical bonds. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex. Additionally, this compound can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. By altering the activity of key signaling molecules, this compound can induce changes in cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms . It binds to specific biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For example, this compound has been shown to inhibit the activity of certain hydrolases, thereby affecting the hydrolysis of substrates. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound has been observed to enhance cellular function and promote cell survival. At high doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been identified, where the compound’s beneficial effects are observed up to a certain concentration, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes such as hydrolases and oxidoreductases, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, thereby affecting the synthesis and degradation of various biomolecules. For instance, this compound has been shown to alter the levels of reactive oxygen species (ROS) and other metabolites involved in oxidative stress response.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes through transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and bioavailability. These interactions play a crucial role in determining the compound’s cellular effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby modulating various biochemical and cellular processes.
特性
IUPAC Name |
3-ethoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-5-3-4-7(6-8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKJUCOMVRXSAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182146 | |
| Record name | 3-Ethoxybenzhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27830-16-6 | |
| Record name | 3-Ethoxybenzhydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027830166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxybenzhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27830-16-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















